molecular formula C13H11NOS B7966023 (4-(Methylthio)phenyl)(pyridin-2-yl)methanone CAS No. 95898-77-4

(4-(Methylthio)phenyl)(pyridin-2-yl)methanone

Cat. No.: B7966023
CAS No.: 95898-77-4
M. Wt: 229.30 g/mol
InChI Key: NMQKCAMCJUXDLC-UHFFFAOYSA-N
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Description

(4-(Methylthio)phenyl)(pyridin-2-yl)methanone is an organic compound that features a phenyl ring substituted with a methylthio group and a pyridin-2-yl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methylthio)phenyl)(pyridin-2-yl)methanone can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions .

Another method involves the direct oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using copper catalysis and water as the oxygen source . This method is advantageous due to its mild reaction conditions and the use of water as a green oxidant.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(4-(Methylthio)phenyl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

(4-(Methylthio)phenyl)(pyridin-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(Methylthio)phenyl)(pyridin-2-yl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Methylthio)phenyl)(pyridin-2-yl)methanone is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties compared to its halogen-substituted analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

(4-methylsulfanylphenyl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c1-16-11-7-5-10(6-8-11)13(15)12-4-2-3-9-14-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQKCAMCJUXDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80709160
Record name [4-(Methylsulfanyl)phenyl](pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80709160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95898-77-4
Record name [4-(Methylsulfanyl)phenyl](pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80709160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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